molecular formula C8H9NO3 B1436867 (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime CAS No. 22233-82-5

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime

Cat. No. B1436867
CAS RN: 22233-82-5
M. Wt: 167.16 g/mol
InChI Key: SIQUZFBZMJKFMN-WEVVVXLNSA-N
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Description

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime, also known as DHE, is a chemical compound that belongs to the class of oximes. It is synthesized from 2,6-dihydroxyacetophenone and hydroxylamine hydrochloride. DHE has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Structural and Conformational Studies

  • The study of crystal structures of derivatives similar to (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime reveals insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in material science (Rao, Cui, & Zheng, 2014). The detailed analysis of their crystal structures, including the E conformation of the C=N double bond, informs on the molecular stability and potential for further chemical modifications.

Synthesis and Chemical Reactivity

  • The synthesis and characterization of oxime derivatives containing succinimid and morpholin groups, highlighting the methodological advancements in creating complex molecules for potential use in pharmaceuticals and chemical sensors (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). This research exemplifies the compound's utility in synthesizing novel chemical entities with diverse functional groups.

Coordination Chemistry and Metal Complexes

  • The formation of mono- and dinuclear Ni(II) complexes with quinazoline-type ligands, including derivatives of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime, demonstrates its role in developing materials with potential applications in catalysis and antimicrobial activities (Chai et al., 2017). These complexes' synthesis and characterization underline the oxime's versatility in forming stable metal complexes, which can be explored for various industrial and biomedical applications.

Photophysical Properties and Applications

  • Research into the Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone showcases the exploration of its photophysical properties for potential applications in luminescent materials and optical devices (Hanuza et al., 2018). The study provides insights into the electronic transitions and energy transfer mechanisms between the ligand and Eu3+ ions, highlighting the compound's utility in developing new materials with tailored optical properties.

Chemical Sensing and Biological Applications

  • The development of BODIPY-based fluorescent probes for H2S detection, starting from 1-(2-hydroxyphenyl)ethanone, underlines the compound's potential in creating sensitive and selective sensors for biological and environmental monitoring (Fang et al., 2019). This research indicates the compound's applicability in designing novel sensors that respond to specific biomolecules or environmental factors.

properties

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQUZFBZMJKFMN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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